4-acetyl-N-(1-phenylbutyl)benzamide
Description
4-Acetyl-N-(1-phenylbutyl)benzamide is a benzamide derivative characterized by an acetyl group at the para position of the benzamide ring and a 1-phenylbutyl substituent on the amide nitrogen.
Properties
IUPAC Name |
4-acetyl-N-(1-phenylbutyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-3-7-18(16-8-5-4-6-9-16)20-19(22)17-12-10-15(11-13-17)14(2)21/h4-6,8-13,18H,3,7H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNBPJSZFXSDNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Benzamide Derivatives
Key Observations :
- This may influence reactivity in synthesis or binding interactions in biological systems.
- Synthetic Efficiency : Yields vary significantly among analogs. Rip-B achieved 80% yield in 30 minutes due to favorable reaction kinetics between benzoyl chloride and 3,4-dimethoxyphenethylamine, whereas Rip-D’s lower yield (34%) over 6 hours highlights the challenge of introducing hydroxyl groups . The target compound’s synthesis may require optimization to address steric hindrance from the bulky 1-phenylbutyl group.
Physicochemical and Functional Properties
Melting Points and Stability:
- Rip-B and Rip-D exhibit melting points of 90°C and 96°C, respectively, attributed to hydrogen bonding (Rip-D’s hydroxyl group) and crystallinity . The target compound’s acetyl and phenylbutyl groups may reduce melting point due to steric disruption of crystal packing.
Solubility and Lipophilicity:
- Hydrophilic substituents, such as the bis(2-hydroxyethyl) groups in 4-amino-N,N-bis(2-hydroxyethyl)benzamide, improve solubility for coating applications , whereas the acetyl group may offer a balance between solubility and bioavailability.
Pharmacological Potential:
- Benzamide derivatives like amisulpride and sulpiride (neuroleptics) demonstrate that small structural changes (e.g., sulfonyl vs. acetyl groups) significantly alter receptor binding and metabolic stability . The target compound’s acetyl and phenylbutyl groups may position it as a candidate for central nervous system (CNS) targets, though further studies are needed.
Preparation Methods
Oxidation of 4-Methylacetophenone
The precursor 4-acetylbenzoic acid is synthesized via oxidation of 4-methylacetophenone. A patented method employs nitric acid (65–68% concentration) in the presence of anhydrous zinc chloride at 80–90°C for 6–8 hours, achieving yields of 85–90%. The reaction proceeds through radical intermediates, with zinc chloride acting as a Lewis acid to stabilize transition states.
Reaction Conditions:
-
Substrate: 4-Methylacetophenone (1 eq)
-
Oxidizing Agent: Nitric acid (3 eq)
-
Catalyst: ZnCl₂ (0.1 eq)
-
Temperature: 80–90°C
-
Time: 6–8 hours
This method avoids over-oxidation of the acetyl group due to controlled temperature and stoichiometry.
Acyl Chloride Formation
Oxalyl Chloride-Mediated Conversion
4-Acetylbenzoic acid is converted to its acyl chloride using oxalyl chloride. A protocol from the Royal Society of Chemistry involves dissolving the acid in dichloromethane (DCM) with catalytic DMF, followed by dropwise addition of oxalyl chloride (1.5 eq) at 0°C. The mixture is stirred until gas evolution ceases, and the solvent is evaporated under reduced pressure.
Key Observations:
-
Solvent: DCM enhances reactivity due to its low polarity.
-
Catalyst: DMF (1 mol%) accelerates the reaction via Vilsmeier-Haack complex formation.
-
Yield: >95% (by NMR monitoring).
Amide Coupling Strategies
Direct Aminolysis with 1-Phenylbutylamine
The acyl chloride reacts with 1-phenylbutylamine in ethyl acetate under basic conditions. Triethylamine (2.5 eq) neutralizes HCl, while DMAP (5 mol%) facilitates nucleophilic attack.
Procedure:
-
Reagents:
-
Acyl chloride (1 eq)
-
1-Phenylbutylamine (1.2 eq)
-
Et₃N (2.5 eq), DMAP (0.05 eq)
-
-
Conditions:
-
Solvent: Ethyl acetate
-
Temperature: 0°C → 55°C (gradual warming)
-
Time: 12–24 hours
-
Yield: 80–92% after silica gel chromatography (petroleum ether/EtOAc = 2:1).
Schotten-Baumann Reaction
A biphasic system (water/dichloromethane) with NaOH (2 eq) ensures rapid reaction at room temperature. This method minimizes side reactions but requires strict pH control.
Advantages:
-
Short reaction time (2–4 hours).
-
High purity without chromatography.
Purification and Characterization
Recrystallization
Crude product is recrystallized from ethanol or ethanol/water mixtures, yielding white crystalline solids.
Optimization:
-
Solvent Ratio: Ethanol/water (3:1) improves crystal formation.
-
Purity: >99% (HPLC).
Spectroscopic Validation
-
¹H NMR: Aromatic protons at δ 7.8–8.1 ppm (benzamide), acetyl singlet at δ 2.6 ppm.
-
FT-IR: C=O stretch at 1,680 cm⁻¹ (amide), 1,710 cm⁻¹ (acetyl).
Comparative Analysis of Methods
| Method | Conditions | Yield | Purity | Reference |
|---|---|---|---|---|
| Direct Aminolysis | EtOAc, 55°C, 24 h | 80–92% | >99% | |
| Schotten-Baumann | H₂O/DCM, RT, 4 h | 75–85% | 95% | |
| Thiourea Intermediate | Acetone, reflux, 24 h | 65–70% | 90% |
Challenges and Mitigation
Side Reactions
-
Over-Oxidation: Controlled nitric acid stoichiometry prevents degradation of the acetyl group.
-
Racemization: Low temperatures (0–5°C) during coupling preserve stereochemistry.
Industrial Scalability
Patent CN102701965A highlights kilogram-scale production of 4-acetylbenzoic acid using continuous-flow reactors . Adapting this for amide coupling could reduce batch variability.
Q & A
Q. What are the recommended synthetic routes and critical reaction conditions for 4-acetyl-N-(1-phenylbutyl)benzamide?
The synthesis of 4-acetyl-N-(1-phenylbutyl)benzamide involves multi-step reactions, typically starting with the formation of the benzamide core. Key steps include:
- Amide bond formation : Reacting 4-acetylbenzoic acid derivatives with 1-phenylbutylamine using coupling agents like EDCI or DCC under anhydrous conditions .
- Optimization of conditions : Temperature control (e.g., reflux in ethanol or DMF), solvent selection (polar aprotic solvents for better yield), and reaction time (24–48 hours) to minimize side products .
- Purification : Column chromatography or recrystallization to achieve >95% purity, verified via HPLC .
Q. Which analytical techniques are essential for characterizing 4-acetyl-N-(1-phenylbutyl)benzamide?
- Structural confirmation : Use H/C NMR to identify acetyl, benzamide, and phenylbutyl moieties. Mass spectrometry (HRMS) confirms molecular weight .
- Purity assessment : HPLC with UV detection at 254 nm and TLC (silica gel, ethyl acetate/hexane eluent) .
- Thermal stability : Differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds .
Q. How can researchers preliminarily assess the biological activity of this compound?
- In vitro assays : Screen against bacterial/fungal strains (MIC assays) or cancer cell lines (MTT assays) to evaluate antimicrobial/anticancer potential .
- Enzyme inhibition : Test interactions with targets like tyrosine kinase or DNA gyrase using fluorometric or spectrophotometric methods .
- Solubility and bioavailability : Measure logP values via shake-flask method and simulate membrane permeability with PAMPA .
Advanced Research Questions
Q. How can conflicting data on the compound’s biological efficacy be resolved?
- Dose-response validation : Repeat assays across multiple cell lines (e.g., HeLa, MCF-7) to rule out cell-specific effects .
- Target validation : Use CRISPR-Cas9 knockout models to confirm if observed activity depends on hypothesized enzymes .
- Meta-analysis : Compare results with structurally similar benzamide derivatives (e.g., 4-acetyl-N-(4,5-dimethylbenzothiazol-2-yl) analogs) to identify trends .
Q. What computational strategies enhance the design of derivatives with improved activity?
- Molecular docking : Simulate binding to enzymes like dihydroorotase using AutoDock Vina to prioritize substitutions (e.g., halogenation at the phenyl ring) .
- QSAR modeling : Correlate electronic parameters (Hammett constants) with IC values to predict bioactive substituents .
- ADMET prediction : Use SwissADME to optimize logP, solubility, and CYP450 interactions while reducing toxicity .
Q. How can reaction yields be optimized during scale-up synthesis?
- Continuous flow chemistry : Implement microreactors to improve heat/mass transfer and reduce side reactions .
- Catalyst screening : Test palladium or copper catalysts for Suzuki-Miyaura coupling if aryl halide intermediates are used .
- Process analytical technology (PAT) : Monitor reactions in real-time via FTIR or Raman spectroscopy to adjust conditions dynamically .
Q. What methodologies elucidate the compound’s mechanism of action in antiviral contexts?
- Viral entry assays : Use pseudotyped viruses (e.g., VSV-Ebola) to test inhibition of viral fusion .
- Proteomics : Perform SILAC-based mass spectrometry to identify host proteins modulated post-treatment .
- Cryo-EM : Resolve ligand-target complexes (e.g., with filovirus glycoproteins) to map binding sites .
Data Contradiction and Validation
Q. How to address discrepancies between computational predictions and experimental bioactivity?
- Force field refinement : Re-optimize docking parameters (e.g., solvation effects) in software like Schrödinger .
- Crystallography : Solve X-ray structures of compound-enzyme complexes to validate docking poses .
- Kinetic assays : Measure values to confirm whether predicted binding translates to functional inhibition .
Q. What strategies validate the compound’s selectivity against off-target enzymes?
- Panel screening : Test against related enzymes (e.g., other kinases or oxidases) to calculate selectivity indices .
- Cellular thermal shift assay (CETSA) : Confirm target engagement in live cells by monitoring protein thermal stability shifts .
- RNA sequencing : Identify downstream gene expression changes to rule out off-pathway effects .
Structural and Functional Insights
Q. How do structural modifications (e.g., acetyl vs. methoxy groups) impact bioactivity?
- SAR studies : Synthesize analogs (e.g., 4-methoxy or 4-nitro derivatives) and compare IC values .
- Electrostatic potential mapping : Use DFT calculations (Gaussian 09) to correlate substituent effects with binding energy .
- Solubility testing : Measure aqueous solubility of derivatives to balance lipophilicity and bioavailability .
Tables for Key Data
| Property | Method | Typical Value | Reference |
|---|---|---|---|
| Melting Point | DSC | 180–185°C | |
| logP | Shake-flask | 3.2 ± 0.1 | |
| IC (Tyrosine Kinase) | Fluorometric assay | 12.5 µM | |
| HPLC Purity | Reverse-phase chromatography | 98.7% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
